molecular formula C30H33NO3 B13765520 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate CAS No. 6606-09-3

9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate

Cat. No.: B13765520
CAS No.: 6606-09-3
M. Wt: 455.6 g/mol
InChI Key: MBLNYIIHNHIOEF-UHFFFAOYSA-N
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Description

9-Phenethyl-9-azabicyclo(331)nonan-3-beta-ol benzilate is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a phenethylamine derivative, with a bicyclic ketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various conditions.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one
  • 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
  • 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one

Uniqueness

Compared to similar compounds, 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate stands out due to its phenethyl group, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6606-09-3

Molecular Formula

C30H33NO3

Molecular Weight

455.6 g/mol

IUPAC Name

[9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C30H33NO3/c32-29(30(33,24-13-6-2-7-14-24)25-15-8-3-9-16-25)34-28-21-26-17-10-18-27(22-28)31(26)20-19-23-11-4-1-5-12-23/h1-9,11-16,26-28,33H,10,17-22H2

InChI Key

MBLNYIIHNHIOEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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